REACTION_SMILES
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[CH3:10][O-:11].[ClH:25].[F:13][c:14]1[cH:15][c:16]2[c:21]([cH:22][cH:23]1)[O:20][CH2:19][CH2:18][C:17]2=[O:24].[F:1][C:2]([C:3]([O:5][CH2:4][CH3:6])=[O:7])([F:8])[F:9].[Na+:12]>>[F:1][C:2]([C:3](=[O:5])[CH:18]1[C:17](=[O:24])[c:16]2[cH:15][c:14]([F:13])[cH:23][cH:22][c:21]2[O:20][CH2:19]1)([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCOc2ccc(F)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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O=C1c2cc(F)ccc2OCC1C(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |